Home > Products > Screening Compounds P121802 > 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione - 853029-57-9

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Catalog Number: EVT-468230
CAS Number: 853029-57-9
Molecular Formula: C20H17BrN6O2
Molecular Weight: 453.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" represents a class of quinazoline derivatives that have garnered interest in the scientific community due to their potential as therapeutic agents. Quinazolines are heterocyclic compounds that have shown a wide range of biological activities, including antitumor properties. The interest in these compounds is partly due to their ability to inhibit tyrosine kinases, which are key regulators of signal transduction pathways and are implicated in the pathogenesis of various cancers.

Applications in Various Fields

Antitumor Activity

The primary application of quinazoline derivatives is in the field of oncology, where they are investigated for their antitumor activity. The first paper presents a compound with a Michael acceptor that has shown excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice1. This suggests that such compounds could be developed into oral chemotherapeutic agents for the treatment of cancers that overexpress EGFR and HER-2.

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, the second paper discusses the preparation of a related compound, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, and its interactions with various nucleophilic reagents2. This work is significant as it provides insights into the reactivity of quinazoline derivatives, which is essential for the design and synthesis of new compounds with potential biological activities.

Case Studies

While the provided data does not include specific case studies, the information from the first paper implies that the quinazoline derivatives have been tested in vivo using animal models, which serve as case studies for their antitumor efficacy1. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds before they can be considered for clinical trials in humans.

Source and Classification

The compound is listed under several chemical databases and suppliers, including Chemical Book and PubChem, where it is identified by its CAS Number 853029-57-9. It falls under the category of purine derivatives and is recognized for its structural complexity due to the presence of both bromine and quinazoline moieties, which are significant in biological activity.

Synthesis Analysis

The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione involves multiple steps that can include the following methods:

  1. Starting Materials: The synthesis typically begins with readily available purine derivatives or quinazoline-based compounds.
  2. Bromination: The introduction of the bromine atom at the 8-position can be achieved through electrophilic bromination methods.
  3. Alkyne Formation: The butynyl group is introduced via alkylation reactions involving terminal alkynes.
  4. Methylation: The addition of methyl groups can be performed using methyl iodide in the presence of bases such as potassium carbonate.
  5. Final Coupling: The final product is obtained by coupling the various intermediates through condensation reactions.

Specific experimental conditions such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity. For example, reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.

Molecular Structure Analysis

The molecular structure of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione can be described as follows:

  1. Core Structure: The compound features a purine core characterized by a fused bicyclic structure containing nitrogen atoms at positions 1, 3, 7, and 9.
  2. Functional Groups:
    • A bromo substituent at position 8 enhances reactivity.
    • A butynyl chain at position 7 introduces alkyne functionality.
    • A methyl group at position 3 contributes to steric hindrance and electronic properties.
    • A quinazoline moiety at position 1 adds complexity and potential biological activity.

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.

Chemical Reactions Analysis

The compound participates in various chemical reactions typical for purines and their derivatives:

  1. Electrophilic Substitution: The brominated position allows for further electrophilic substitutions that can modify biological activity.
  2. Nucleophilic Attacks: The presence of electron-withdrawing groups enhances nucleophilicity at certain positions, facilitating reactions with nucleophiles.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the carbonyl groups.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Mechanism of Action

The mechanism of action for 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways due to its structural similarity to natural purines.
  2. Receptor Binding: The quinazoline moiety could facilitate binding to specific receptors involved in cellular signaling or cancer pathways.

Experimental studies would be necessary to elucidate its precise mechanism through biochemical assays.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione include:

PropertyValue
Melting Point>255°C (decomposes)
Boiling PointPredicted around 602.9±65°C
Density1.55 g/cm³
SolubilitySlightly soluble in DMSO; very slightly in methanol (when heated)
pKaApproximately 2.34 (predicted)
AppearanceSolid; white to pale yellow

These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to potential decomposition at high temperatures.

Applications

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione has several scientific applications:

  1. Pharmaceutical Development: As an intermediate in synthesizing drugs targeting various diseases such as cancer or metabolic disorders.
  2. Biochemical Research: Useful in studying purine metabolism and signaling pathways due to its structural similarity to natural nucleotides.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties based on its unique structure.

Properties

CAS Number

853029-57-9

Product Name

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

IUPAC Name

8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C20H17BrN6O2

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3

InChI Key

RCZJXCXNYGHNSR-UHFFFAOYSA-N

SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Synonyms

1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

Canonical SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.